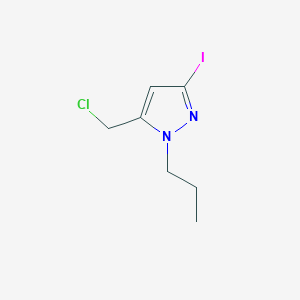

![molecular formula C14H14ClFN2O B2602177 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride CAS No. 1839719-62-8](/img/structure/B2602177.png)

3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

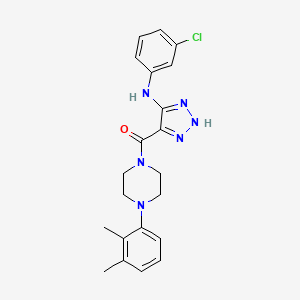

3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride is a chemical compound with the CAS Number: 1839719-62-8 . It has a molecular weight of 280.73 .

Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-N-(2-fluorobenzyl)benzamide hydrochloride . The InChI code is 1S/C14H13FN2O.ClH/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10;/h1-8H,9,16H2,(H,17,18);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA .科学的研究の応用

Antipathogenic Activity

New thiourea derivatives, including 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride, have shown promise in antipathogenic applications. Their interaction with bacterial cells, both in free and adherent states, has been characterized. These derivatives exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This highlights the potential of these compounds as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).

Recognition and Separation Properties

The compound has been involved in the study of self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers. These aggregates can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride, and transfer these compounds from aqueous solutions to organic media. However, these aggregates do not recognize other hydrophilic compounds, demonstrating selective recognition and separation capabilities (Sawada et al., 2000).

Spectroscopic Properties and Sensing Applications

The compound has been used in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which have been characterized for their solid-state properties and hydrogen bonding interactions in the solution phase. One of the derivatives containing a 3,5-dinitrophenyl group exhibited a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, underlines the compound's potential in naked-eye detection and colorimetric sensing applications (Younes et al., 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

“3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” is likely to interact with protein targets in the body due to its amide group. The specific target would depend on the exact spatial and electronic configuration of the molecule .

Mode of Action

The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding (due to the presence of the amide group) and pi-stacking interactions (due to the presence of the aromatic rings). These interactions could lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” might affect. Many bioactive compounds work by modulating the activity of enzymes or receptors, which can have downstream effects on various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body .

Result of Action

The molecular and cellular effects of “3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” would depend on its specific mechanism of action and the type of cells it affects .

Action Environment

The action, efficacy, and stability of “3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

3-amino-N-[(2-fluorophenyl)methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O.ClH/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10;/h1-8H,9,16H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFORYIFCHLMTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2602099.png)

![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602102.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)

![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)

![Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate](/img/structure/B2602110.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)

![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)

![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)